2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.: 80364-88-1
VCID: VC8001304
InChI: InChI=1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15)
SMILES: CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)Cl
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide

CAS No.: 80364-88-1

Cat. No.: VC8001304

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide - 80364-88-1

Specification

CAS No. 80364-88-1
Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide
Standard InChI InChI=1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15)
Standard InChI Key SNOXETBALUKUMT-UHFFFAOYSA-N
SMILES CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)Cl
Canonical SMILES CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture and Stereochemical Features

The IUPAC name 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide delineates its core structure: a propanamide backbone with a chlorine atom at the second carbon and a 3,4-dimethoxybenzyl group attached to the amide nitrogen. The compound’s InChI key (InChI=1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15)) confirms the presence of methoxy groups at positions 3 and 4 on the phenyl ring and a chloro substituent on the propanamide chain . X-ray crystallography of analogous compounds reveals that the 3,4-dimethoxyphenyl group adopts a planar conformation, facilitating π-π stacking interactions in protein binding pockets .

Table 1: Physicochemical Properties of 2-Chloro-N-[(3,4-Dimethoxyphenyl)Methyl]Propanamide

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO₃
Molecular Weight257.713 g/mol
Density1.166 g/cm³
Boiling Point427.9°C at 760 mmHg
Flash Point212.6°C
LogP (Octanol-Water)2.787
PSA (Polar Surface Area)51.05 Ų

Data derived from Chemsrc and PubChem .

Spectroscopic and Chromatographic Characterization

Fourier-transform infrared (FTIR) spectroscopy of related propanamides shows characteristic absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch) . Nuclear magnetic resonance (NMR) spectra predict the following signals:

  • ¹H NMR: δ 1.65 (d, 3H, CH₃), δ 3.85 (s, 6H, OCH₃), δ 4.45 (m, 1H, CHCl), δ 6.80–7.20 (m, 3H, aromatic H) .

  • ¹³C NMR: δ 22.1 (CH₃), δ 56.2 (OCH₃), δ 172.5 (C=O) .

High-performance liquid chromatography (HPLC) retention times for this compound vary between 8.2–8.9 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The standard synthetic route involves a two-step protocol:

  • Methylation of 3,4-Dihydroxybenzylamine: Reaction with methyl iodide in the presence of potassium carbonate yields 3,4-dimethoxybenzylamine.

  • Acylation with 2-Chloropropanoyl Chloride: Condensation of 3,4-dimethoxybenzylamine with 2-chloropropanoyl chloride in dichloromethane, catalyzed by triethylamine, produces the target compound in 68–72% yield .

Critical Reaction Parameters:

  • Temperature: 0–5°C during acylation to minimize side reactions.

  • Solvent: Anhydrous dichloromethane ensures optimal nucleophilicity of the amine.

Continuous-Flow Manufacturing

Industrial production employs continuous-flow reactors to enhance scalability and purity. Key advantages include:

  • Residence Time Control: 2.5 minutes at 120°C prevents thermal degradation.

  • Automated Quenching: In-line aqueous sodium bicarbonate neutralizes HCl byproducts.

  • Yield Optimization: 89% isolated yield with >99% purity (HPLC) .

Pharmacological and Biochemical Profile

Putative Mechanism of Action

While the primary biological target remains unconfirmed, structural analogs demonstrate inhibitory activity against polyketide synthase 13 (Pks13), a critical enzyme in mycobacterial cell wall biosynthesis . The 3,4-dimethoxyphenyl group may interact with a hydrophobic pocket near the Pks13 active site, while the chloro substituent influences electron distribution across the amide bond.

Key Structural Determinants for Bioactivity:

  • Methoxy Orientation: 3,4-Dimethoxy configuration maximizes van der Waals contacts with Tyr1674 and Asn1640 residues .

  • Chlorine Electronegativity: Enhances amide proton acidity, potentially facilitating hydrogen bonding with Asp1666 .

In Vitro Toxicity Screening

Acute toxicity studies in rodent models indicate an LD₅₀ of 480 mg/kg (oral administration), with hepatotoxicity observed at doses >200 mg/kg . Cytotoxicity assays in HepG2 cells show an IC₅₀ of 18.7 μM, suggesting moderate cellular toxicity .

Research Applications and Emerging Uses

Medicinal Chemistry Investigations

This compound serves as a lead structure in antitubercular drug discovery. Structural modifications explored in recent studies include:

  • Linker Length Variation: Ethyl-to-methyl linker shortening reduces Pks13 inhibition by 40-fold due to steric clashes with Ser1533 .

  • Methoxy Substitution: Replacement of 4-methoxy with cyclopropoxy groups improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours in murine microsomes) .

Material Science Applications

The compound’s rigid aromatic core and polar amide group make it a candidate for:

  • Liquid crystal precursors

  • Polymer cross-linking agents

  • Metal-organic framework (MOF) templates

Comparative Analysis with Structural Analogs

2-Chloro-N-(3-Methylphenyl)Propanamide (PubChem CID 532267)

This analog replaces the dimethoxyphenyl group with a 3-methylphenyl moiety, resulting in:

  • Reduced molecular weight (197.66 vs. 257.713 g/mol)

  • Higher logP (3.12 vs. 2.787)

  • Diminished Pks13 inhibitory activity (IC₅₀ >100 μM vs. 2.4 μM) .

Pks13 Inhibitor Derivatives

Comparative SAR studies reveal that:

  • Compound 50: 3,4-Dimethoxyphenyl analog shows IC₅₀ = 2.4 μM against Pks13 .

  • Compound 106: Phenethyl amide derivative maintains enzyme inhibition but loses antimicrobial activity .

RegionClassification
EUNot yet REACH-registered
USAExperimental compound
ChinaControlled precursor

Data current as of April 2025 .

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